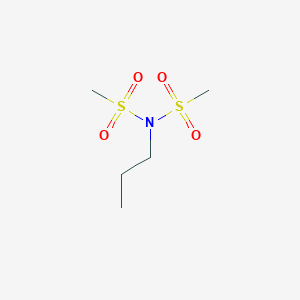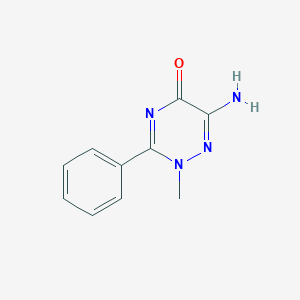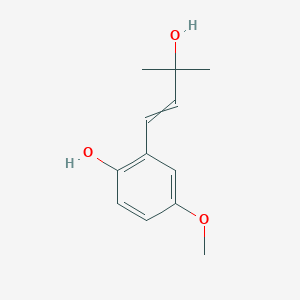
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a methylbutenyl side chain attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Alkylation: The phenol derivative undergoes alkylation with 3-hydroxy-3-methylbut-1-ene under basic conditions to introduce the methylbutenyl side chain.
Methoxylation: The resulting intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the para position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the methylbutenyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 2-(3-oxo-3-methylbut-1-en-1-yl)-4-methoxyphenol.
Reduction: Formation of 2-(3-hydroxy-3-methylbutyl)-4-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).
Antimicrobial Action: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Hydroxy-3-methylbut-1-en-1-yl)phenol: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
4-Methoxyphenol:
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-hydroxyphenol: Contains an additional hydroxy group, which may enhance its antioxidant properties.
Uniqueness
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol is unique due to the combination of its hydroxy, methoxy, and methylbutenyl groups
Propiedades
Número CAS |
88252-70-4 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-(3-hydroxy-3-methylbut-1-enyl)-4-methoxyphenol |
InChI |
InChI=1S/C12H16O3/c1-12(2,14)7-6-9-8-10(15-3)4-5-11(9)13/h4-8,13-14H,1-3H3 |
Clave InChI |
FQJHQHSLQXXWOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=CC1=C(C=CC(=C1)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
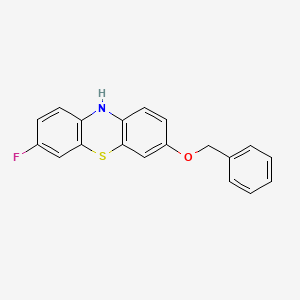
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
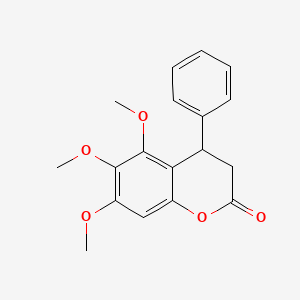

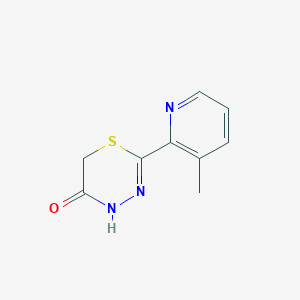
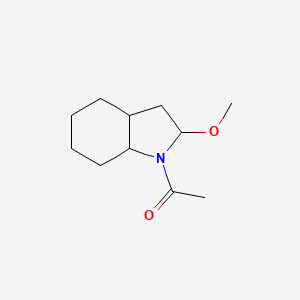
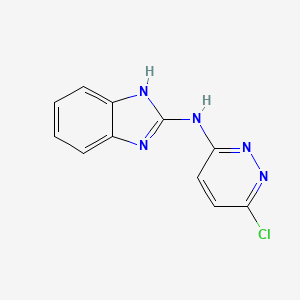
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
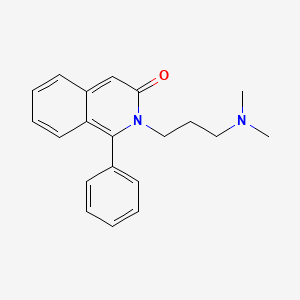
![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
